molecular formula C14H19BN2O2 B1430890 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester CAS No. 1627722-97-7

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester

Cat. No.: B1430890
CAS No.: 1627722-97-7
M. Wt: 258.13 g/mol
InChI Key: OZGVUTRIDUMWJT-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester (CAS: 1627722-97-7) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for constructing heterocyclic frameworks in pharmaceuticals and materials science. Its structure features a 1-methylindazole core with a boronic ester moiety at the 3-position, stabilized by the pinacol ligand (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is synthesized via palladium-catalyzed coupling of halogenated indazoles with bis(pinacolato)diboron or via direct borylation strategies . The pinacol ester group enhances stability and solubility in organic solvents, making it a preferred intermediate in multistep syntheses.

Properties

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)12-10-8-6-7-9-11(10)17(5)16-12/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGVUTRIDUMWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=CC=CC=C23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Miyaura Borylation Method

This two-step approach involves halogenation followed by palladium-catalyzed borylation :

Step 1: Halogenation of N-Methylindazole

  • Starting Material : N-Methylindazole undergoes regioselective halogenation at the 3-position using reagents like N-iodosuccinimide (NIS) or bromine derivatives.
  • Conditions :
    • Solvent: Dichloromethane (DCM) or chloroform
    • Temperature: 0–25°C
    • Catalysts: Lewis acids (e.g., FeCl₃) may enhance selectivity.

Step 2: Miyaura Borylation

  • Reagents :
    • Halogenated intermediate (e.g., 3-iodo-1-methyl-1H-indazole)
    • Bis(pinacolato)diboron (B₂Pin₂)
    • Palladium catalyst (e.g., Pd(dppf)Cl₂)
  • Conditions :
    • Solvent: 1,4-Dioxane or THF
    • Base: Potassium acetate (KOAc)
    • Temperature: 80–100°C, 12–24 hours.

Outcome :

Parameter Value
Yield 60–75%
Purity ≥95% (HPLC)
Key Advantage Scalability

Direct Lithiation-Borylation Method

A one-pot synthesis leveraging direct metallation :

Procedure :

  • Lithiation : N-Methylindazole is treated with a strong base (e.g., LDA or n-BuLi) at -78°C in THF, generating a lithiated intermediate at the 3-position.
  • Quenching : The intermediate reacts with isopropoxy pinacol borate (IPBP) to form the boronic ester.

Optimized Conditions :

  • Molar Ratios :
    • n-BuLi : Substrate = 1.3–1.5 : 1
    • IPBP : Substrate = 1.2–1.5 : 1
  • Temperature : -78°C to -50°C.

Outcome :

Parameter Value
Yield 50–65%
Purity ≥97% (NMR)
Key Advantage Avoids halogenation

Diazotization-Based Synthesis (Adapted from Pyrazole Analogues)

This method, inspired by CN105669733A, uses diazotization to introduce iodine, followed by boronation:

Step 1: Diazotization-Iodination

  • Starting Material : N-Methyl-3-aminoindazole reacts with NaNO₂/HCl to form a diazonium salt, which is quenched with KI to yield 3-iodo-1-methyl-1H-indazole.

Step 2: Boronation

  • Reagents :
    • 3-Iodo-1-methyl-1H-indazole
    • Isopropoxy pinacol borate
    • n-BuLi (base)
  • Conditions :
    • Solvent: Dry THF
    • Temperature: -65°C to -50°C
    • Reaction Time: 2–4 hours.

Outcome :

Parameter Value
Yield 54–60%
Purity ≥97% (HPLC)
Key Advantage Minimal isomer formation

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Drawback
Halogenation-Borylation 60–75 95+ Requires palladium catalyst
Direct Lithiation 50–65 97+ Cryogenic conditions
Diazotization 54–60 97+ Multi-step purification

Critical Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating the boronic ester.
  • Stability : The pinacol ester group enhances stability, allowing long-term storage at -20°C under inert conditions.
  • Scalability : The Halogenation-Borylation method is preferred for large-scale synthesis due to milder conditions and commercial availability of reagents.

Chemical Reactions Analysis

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester undergoes various types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions but often include complex organic molecules used in pharmaceuticals and materials science .

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester is characterized by its indazole ring and boronic acid functional group, contributing to its unique reactivity. The molecular formula is C14H19BN2O2C_{14}H_{19}BN_{2}O_{2} with a molecular weight of approximately 258.12 g/mol. The presence of the pinacol ester enhances its stability and solubility, making it suitable for various reactions, particularly the Suzuki-Miyaura coupling reaction.

Organic Synthesis

The compound is widely utilized in organic synthesis, especially in forming carbon-carbon bonds through cross-coupling reactions. It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The Suzuki-Miyaura reaction is a prominent method where this compound acts as a key reagent.

Reaction TypeDescription
Suzuki-Miyaura Formation of carbon-carbon bonds using aryl halides
Vinylation C-3 vinylation of indazoles under microwave irradiation
Substitution Participates in substitution reactions with halides

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential interactions with biological targets. Boronic acids are known to interact with enzymes and receptors, influencing cellular signaling pathways. Although specific biological activities of this compound are not extensively documented, its structural analogs suggest various applications in drug development .

Material Science

The compound also finds applications in material science, particularly in the production of advanced materials and polymers. Its unique structure allows it to contribute to innovations in materials with desirable properties such as enhanced stability and reactivity .

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the effectiveness of this compound in synthesizing complex organic molecules through the Suzuki-Miyaura reaction. The reaction conditions were optimized using various catalysts, yielding significant amounts of desired products .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as a boronic ester in cross-coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

Structural and Electronic Differences

  • Substituent Position : The position of the boronic ester on the heterocycle significantly impacts reactivity. For example, 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester reacts preferentially at the 3-position in cross-couplings due to the electron-withdrawing effect of the indazole nitrogen, whereas pyrazole-based analogs (e.g., 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic ester) exhibit enhanced electrophilicity at C4 due to the electron-deficient trifluoromethyl group .
  • Steric Effects : The 1-methyl group in indazole derivatives reduces steric hindrance compared to bulkier analogs like 1-(tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic ester, which requires optimized catalytic conditions (e.g., microwave irradiation) for efficient coupling .

Physicochemical Properties

  • NMR Characteristics : The pinacol ester moiety in this compound produces distinct ¹H NMR signals at δ 1.38 (singlet, 12H, pinacol –CH₃) and ¹³C NMR peaks at δ 84.00 (B-O) and δ 24.90 (pinacol –CH₃), consistent with other pinacol-protected boronic esters . In contrast, trifluoromethyl-substituted analogs (e.g., 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic ester) show downfield shifts in ¹⁹F NMR due to electronegative substituents .
  • Thermal Stability : Indazole-based boronic esters exhibit higher thermal stability (decomposition >200°C) compared to pyrazole derivatives, which degrade at lower temperatures (~150°C) due to weaker B-N bonding .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Efficiency : this compound achieves >80% yield in couplings with aryl halides under standard Pd(PPh₃)₄/K₂CO₃ conditions , whereas electron-deficient analogs (e.g., trifluoromethyl-pyrazole derivatives) require Pd(OAc)₂/PPh₃ systems to mitigate oxidative addition challenges .
  • Chemoselectivity : The indazole core’s π-deficient nature enables selective coupling with electron-rich aryl halides, unlike pyridine- or furan-based boronic esters, which favor electron-deficient partners .

Biological Activity

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. While specific biological data on this compound is limited, its structural analogs and the broader class of indazole boronic acids suggest various applications in drug development, particularly in targeting enzymes and receptors involved in disease processes.

Chemical Structure and Properties

This compound features a five-membered indazole ring, which contributes to its planar structure and allows for conjugation across the molecule. The presence of the pinacol ester group enhances the stability and solubility of the compound, making it suitable for various organic reactions, particularly the Suzuki-Miyaura coupling reaction, which is pivotal in synthesizing complex organic molecules.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13H15B N2O2
Molecular Weight232.08 g/mol
CAS Number1627722-97-7
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of this compound can be inferred from studies on related compounds. Boronic acids are known to interact with various biological targets, including proteases and receptors, often forming covalent bonds with serine residues in active sites.

The mechanism through which boronic acids exert their biological effects typically involves:

  • Covalent Bond Formation : Boron can form stable covalent bonds with hydroxyl groups present in serine residues of target proteins.
  • Enzyme Inhibition : This interaction can inhibit enzyme activity, which is particularly relevant in antibiotic resistance mechanisms where boron-containing compounds are explored as potential inhibitors of penicillin-binding proteins (PBPs) .

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insight into its potential applications:

  • Antimicrobial Activity : Studies have shown that derivatives of indazole boronic acids exhibit antimicrobial properties by inhibiting bacterial growth through their action on PBPs. For instance, benzoxaboroles have been demonstrated to bind effectively to PBP variants, leading to significant reductions in bacterial viability .
  • Anticancer Potential : Indazole derivatives have been investigated for their anticancer properties, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The ability to modify the indazole structure could enhance these effects .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionBinding to PBPs leading to reduced enzymatic activity

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)ConditionsKey Advantage
Photoinduced Borylation 60–85Visible light, RT, no metal catalystBroad functional group tolerance
Suzuki-Miyaura 70–90Pd catalyst, 80–100°CScalable for gram-scale synthesis

Q. Table 2. Solvent Optimization for Cross-Coupling

SolventPd Catalyst StabilityBoronic Ester ReactivityRecommended Use Case
THFHighModerateGeneral couplings
DMFModerateHighElectron-deficient substrates
TolueneLowLowHigh-temperature reactions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-indazol-3-ylboronic acid pinacol ester
Reactant of Route 2
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1-Methyl-1H-indazol-3-ylboronic acid pinacol ester

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